![molecular formula C15H21ClN2O2 B2784660 4-[3-(4-methoxyphenoxy)propyl]-3,5-dimethyl-1H-pyrazole hydrochloride CAS No. 2085689-76-3](/img/structure/B2784660.png)
4-[3-(4-methoxyphenoxy)propyl]-3,5-dimethyl-1H-pyrazole hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-[3-(4-methoxyphenoxy)propyl]-3,5-dimethyl-1H-pyrazole hydrochloride, also known as MDPV, is a synthetic cathinone that belongs to the class of psychoactive substances known as bath salts. It has been found to have stimulant and euphoric effects and has been associated with a number of adverse health outcomes, including psychosis, seizures, and death. In
科学的研究の応用
Molecular Structure and Tautomerism
Research on NH-pyrazoles, including variants related to 4-[3-(4-methoxyphenoxy)propyl]-3,5-dimethyl-1H-pyrazole hydrochloride, reveals insights into their molecular structure and tautomerism. X-ray crystallography and NMR spectroscopy studies have identified unique tautomeric forms stabilized by hydrogen bonds in solid states and solutions, highlighting the compound's structural versatility and potential applications in designing molecular systems with specific binding properties Cornago et al., 2009.
Molecular Docking and Quantum Chemical Calculations
The compound has been a subject of molecular docking and quantum chemical calculations to understand its interactions at the molecular level. Such studies provide a foundation for its potential in developing novel pharmaceuticals or materials with specific electronic or structural characteristics Viji et al., 2020.
Organized Assemblies and Ionic Salts
Research on pyrazole-based ionic salts has demonstrated the compound's ability to form organized assemblies in response to different anions. This property is significant for applications in molecular recognition, sensor design, and the development of novel materials with specific ion-binding capabilities Zheng et al., 2013.
Complex Formation with Metal Ions
Pyrazole derivatives, including those structurally related to the target compound, have shown the ability to form complexes with metal ions like platinum and palladium. These complexes are of interest in catalysis, material science, and medicinal chemistry, particularly in the development of anticancer agents Budzisz et al., 2004.
Antimicrobial and Anti-inflammatory Agents
Novel pyrazole derivatives have been evaluated for their antimicrobial and anti-inflammatory activities, suggesting the potential of such compounds, including this compound, in therapeutic applications. This research opens avenues for the development of new drugs targeting a range of bacterial infections and inflammatory conditions Kendre et al., 2015.
Corrosion Inhibition
Pyrazole derivatives have also been investigated for their corrosion inhibition performance on metals in acidic environments. This application is critical for protecting industrial machinery and infrastructure, demonstrating the compound's utility beyond biological systems Yadav et al., 2016.
特性
IUPAC Name |
4-[3-(4-methoxyphenoxy)propyl]-3,5-dimethyl-1H-pyrazole;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N2O2.ClH/c1-11-15(12(2)17-16-11)5-4-10-19-14-8-6-13(18-3)7-9-14;/h6-9H,4-5,10H2,1-3H3,(H,16,17);1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RNEAUXBJIICNTK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1)C)CCCOC2=CC=C(C=C2)OC.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.79 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

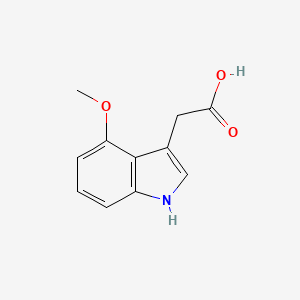
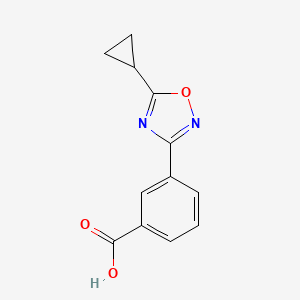
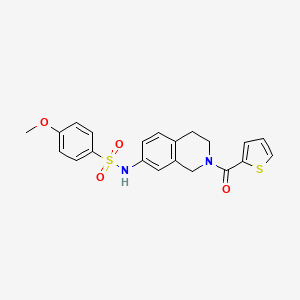
![5-[(2,6-Dimethylmorpholin-4-yl)-(furan-2-yl)methyl]-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2784583.png)
![2,6-Dichloro-N-[2-(4-chlorophenyl)-5-methylpyrazol-3-yl]-5-fluoropyridine-3-carboxamide](/img/structure/B2784585.png)
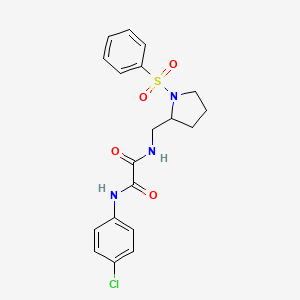
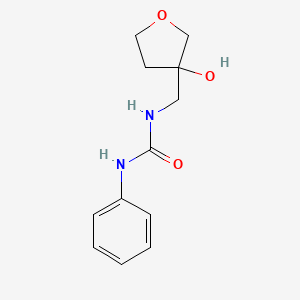
![N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2-(1,3-dioxoisoindolin-2-yl)acetamide](/img/structure/B2784592.png)
![N-[(4-methoxyphenyl)methyl]thieno[2,3-d]pyrimidin-4-amine](/img/structure/B2784593.png)
![N1-((4-methoxytetrahydro-2H-thiopyran-4-yl)methyl)-N2-(3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinolin-9-yl)oxalamide](/img/structure/B2784594.png)
![6-amino-2H-[1,2,4]triazolo[4,3-a]pyridin-3-one](/img/structure/B2784595.png)
![N-(2-methylbenzo[d]thiazol-5-yl)-1-((3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)methyl)piperidine-3-carboxamide](/img/structure/B2784596.png)
![7-[4-(methoxyacetyl)piperazin-1-yl]-3-(3-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidine](/img/structure/B2784598.png)
![4-{5-Benzyl-octahydropyrrolo[3,4-c]pyrrol-2-yl}-6-cyclobutylpyrimidine](/img/structure/B2784599.png)